N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide
Description
This compound features a pyridazinone core substituted with a 4-ethoxyphenyl group at position 3 and an ethyl-linked thiazole carboxamide moiety at position 1. The thiazole ring is further substituted with methyl groups at positions 2 and 2.
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-4-27-16-7-5-15(6-8-16)17-9-10-18(25)24(23-17)12-11-21-20(26)19-13(2)22-14(3)28-19/h5-10H,4,11-12H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZOBAJQCNKUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(N=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available research, focusing on its synthesis, pharmacological properties, and potential clinical applications.
- Molecular Formula : C21H25N5O3
- Molecular Weight : 395.5 g/mol
- CAS Number : 1235635-00-3
Synthesis
The compound can be synthesized through various chemical reactions involving thiazole and pyridazine derivatives. The synthesis typically involves the reaction of substituted thiosemicarbazides with appropriate reagents under controlled conditions, followed by purification to yield the final product .
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of thiazole derivatives, including this compound, against various cancer cell lines. The following table summarizes the findings:
| Compound | Cell Line Tested | GI50 (nM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 45 | |
| Other Thiazole Derivatives | A549 (Lung Cancer) | 37 - 54 | |
| Erlotinib (Reference Drug) | Various | 33 |
The compound demonstrated significant antiproliferative activity with a GI50 value comparable to established anticancer drugs.
The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of key signaling pathways associated with cancer cell growth. Specifically, it has been shown to inhibit EGFR and BRAF V600E mutations, which are critical in various cancers . Molecular docking studies suggest that the compound binds effectively to these targets, enhancing its potential as a therapeutic agent.
Acetylcholinesterase Inhibition
In addition to its anticancer properties, compounds similar to this compound have also been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. For instance, related thiazole derivatives exhibited IC50 values as low as 2.7 µM against AChE . This suggests a dual therapeutic potential for neurological conditions alongside cancer.
Case Studies
- Study on Anticancer Activity :
- Neuroprotective Effects :
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect processes like cell proliferation and apoptosis.
- Receptor Modulation : The compound may act as a ligand for cellular receptors, influencing signal transduction pathways that regulate various physiological responses.
- Gene Expression Modulation : It can alter the expression of genes related to inflammation and cancer progression.
Anticancer Activity
Research indicates that N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide has significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation | |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound could be developed into a therapeutic agent for cancer treatment.
Case Studies and Research Findings
- Anticancer Studies : In vitro experiments have shown that the compound induces apoptosis in breast and lung cancer cell lines through caspase activation and cell cycle arrest mechanisms.
- Neuroprotective Potential : Although direct studies on this compound are scarce, related thiazole compounds have demonstrated promising results in inhibiting acetylcholinesterase activity, suggesting potential applications for neurodegenerative diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridazinone/Thiazole Hybrids
(a) N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide (BP 27386)
- Key Differences: Replaces pyridazinone with pyrimidine and introduces chloro substituents on both the phenyl and pyrimidine rings.
- Implications : Chlorine atoms enhance lipophilicity but may reduce metabolic stability compared to the ethoxy group in the target compound .
(b) N-(2,6-Dichlorophenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide
(c) Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Pyrimidine/Thiazole Derivatives
(a) (S)-N-(1-Amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide
- Key Differences: Replaces pyridazinone with pyrimidine and thiophene instead of thiazole.
(b) Methyl 4-[[2-(ethylamino)-1-methyl-2-oxoethyl]amino]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate
- Key Differences: Uses a thienopyrimidine scaffold with ester and ethylamino groups. The ester moiety enhances solubility but requires metabolic activation for efficacy .
Structural Comparison Table
Research Findings and Implications
- Bioactivity : The target compound’s ethoxy group may enhance metabolic stability compared to chlorine-substituted analogs (e.g., BP 27386) .
- Selectivity: The pyridazinone core could offer distinct kinase inhibition profiles versus pyrimidine-based analogs, as seen in studies of similar scaffolds .
- Synthetic Challenges : The ethyl linker in the target compound simplifies synthesis compared to piperazine-containing derivatives, which require multi-step functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
